Bis(fumaric acid); sapitinib

EGFR tyrosine kinase inhibitor HER2 inhibitor HER3 inhibitor

Researchers requiring simultaneous, equipotent blockade of ErbB family signaling often find narrow-spectrum inhibitors insufficient for suppressing HER3-mediated survival pathways. Sapitinib bis(fumarate) directly addresses this gap. - Equipotent EGFR/HER2/HER3 inhibition (IC50: 4/3/4 nM) ensures complete suppression of PI3K/Akt and MAPK axes. - >1,000-fold selectivity over a 206-kinase panel minimizes off-target effects at standard working concentrations (10 nM-1 μM). - Demonstrates 29- to 45-fold superior potency over lapatinib in ligand-driven resistance models, enabling definitive target validation studies.

Molecular Formula C31H33ClFN5O11
Molecular Weight 706.1 g/mol
Cat. No. B12454771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(fumaric acid); sapitinib
Molecular FormulaC31H33ClFN5O11
Molecular Weight706.1 g/mol
Structural Identifiers
SMILESCNC(=O)CN1CCC(CC1)OC2=C(C=C3C(=C2)C(=NC=N3)NC4=C(C(=CC=C4)Cl)F)OC.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C23H25ClFN5O3.2C4H4O4/c1-26-21(31)12-30-8-6-14(7-9-30)33-20-10-15-18(11-19(20)32-2)27-13-28-23(15)29-17-5-3-4-16(24)22(17)25;2*5-3(6)1-2-4(7)8/h3-5,10-11,13-14H,6-9,12H2,1-2H3,(H,26,31)(H,27,28,29);2*1-2H,(H,5,6)(H,7,8)
InChIKeyLSXKPHWAKWZIKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sapitinib Bis(fumarate): Triple-Equipotent EGFR/HER2/HER3 Inhibitor


Sapitinib bis(fumarate), also known by its development code AZD8931, is an orally bioavailable, reversible, ATP-competitive small-molecule tyrosine kinase inhibitor that simultaneously targets epidermal growth factor receptor (EGFR/ErbB1), human epidermal growth factor receptor 2 (HER2/ErbB2), and HER3 (ErbB3) with an equipotent profile in the low nanomolar range [1]. The bis-fumarate salt form (CAS 1196531-39-1) is the pharmaceutical salt utilized for solubility and formulation advantages over the free base (CAS 848942-61-0). Discovered through an AstraZeneca structure–activity relationship optimization program and characterized in primary publications as a unique pharmacological agent providing simultaneous, equipotent blockade of all three ErbB-family signaling nodes, sapitinib progressed to Phase II clinical evaluation (ClinicalTrials.gov NCT01151215) [2]. The compound is principally supplied as a research-grade tool compound that enables investigations into pan-ErbB signaling biology where narrower-spectrum agents have proven insufficient [1][2].

Workflow Pan-ErbB signaling studies requiring simultaneous EGFR/HER2/HER3 blockade
Profile Equipotent reversible inhibitor with balanced target engagement across all three ErbB receptors
Model Fit Ligand-driven tumor models, endocrine resistance research, and kinome-selectivity validation

Why Narrow-Spectrum ErbB Inhibitors Cannot Substitute for Sapitinib


The ErbB receptor family signals through complex homo- and heterodimers, with HER3 functioning as a critical signaling hub for the PI3K/Akt survival pathway that neither gefitinib (selective EGFR inhibitor) nor lapatinib (dual EGFR/HER2 inhibitor) effectively targets [1]. Even irreversible pan-HER inhibitors such as afatinib and neratinib do not provide balanced, reversible, equipotent blockade of EGFR, HER2, and HER3 at clinically achievable concentrations—a pharmacodynamic profile that sapitinib was specifically engineered to deliver via its 2-fluoro-3-chloro aniline motif and optimized methyl acetamide side chain [2]. Substituting any single-target or dual-target ErbB inhibitor for sapitinib compromises the simultaneous, equipotent blockade of all three receptors, which has been shown to produce quantitatively different outcomes in apoptosis induction, suppression of downstream pathway activation, and tumor growth inhibition across multiple preclinical models [1][3].

HER3 signaling gap
Gefitinib or lapatinib lack meaningful HER3 inhibition, which may leave heregulin-driven PI3K/Akt survival signaling intact.
Irreversible vs. reversible profile
Irreversible pan-HER inhibitors (afatinib, neratinib) do not provide balanced, reversible blockade, potentially altering downstream signaling dynamics.
CYP-mediated interaction risk
Lapatinib is a mechanism-based CYP3A4 inactivator, which may confound pharmacokinetics in combination studies; sapitinib’s clean CYP profile supports multi-agent designs.

Quantitative Differentiation Against Closest ErbB Inhibitor Analogs


Biochemical Equipotency Across EGFR, HER2, and HER3

In cell-free biochemical assays, sapitinib inhibits EGFR, HER2, and HER3 phosphorylation with IC50 values of 4 nM, 3 nM, and 4 nM respectively, demonstrating a balanced, equipotent three-target pharmacodynamic profile [1]. In contrast, gefitinib selectively inhibits EGFR (IC50 ~33 nM) with negligible HER2 or HER3 activity, while lapatinib inhibits EGFR (IC50 ~10.8 nM) and HER2 (IC50 ~9.2 nM) but lacks meaningful HER3 activity . The equipotent inhibition of HER3 by sapitinib is mechanistically critical because HER3 serves as the primary activator of the PI3K/Akt survival pathway in ErbB-driven cancers—a signaling axis not directly addressed by either gefitinib or lapatinib [1]. This three-target biochemical profile corresponds to distinct cellular pharmacodynamic effects: in ligand-stimulated MCF-7 cells, sapitinib inhibited EGF-induced EGFR phosphorylation with IC50 = 4 nM, heregulin-induced HER2 phosphorylation with IC50 = 3 nM, and heregulin-induced HER3 phosphorylation with IC50 = 4 nM, demonstrating that the biochemical equipotency translates directly to receptor-level inhibition in intact cells [1].

Biochemical Equipotency
Reported
EGFR IC50 4 nM, HER2 IC50 3 nM, HER3 IC50 4 nM — equipotent in cell-free assay and intact MCF-7/KB cells.
Supports pan-ErbB pathway interrogation; equipotent engagement may ensure complete signaling blockade.
Gefitinib/lapatinib lack HER3 activity (cross-study comparable).
EGFR tyrosine kinase inhibitor HER2 inhibitor HER3 inhibitor ErbB receptor family pan-HER inhibitor cell-free kinase assay

Head-to-Head Potency in Cetuximab-Resistant Colorectal Cancer Cells

In a direct head-to-head proliferation assay using DiFi parental colorectal cancer cells and their cetuximab-resistant variants (DiFi62, DiFiG), sapitinib demonstrated substantially superior potency compared to lapatinib, gefitinib, afatinib, and neratinib across all three cell line variants [1]. In DiFi parental cells, sapitinib IC50 = 1.44 nM, compared with lapatinib IC50 = 41.55 nM (28.9-fold difference), gefitinib IC50 = 24.98 nM (17.3-fold difference), afatinib IC50 = 10.00 nM (6.9-fold difference), and neratinib IC50 = 8.35 nM (5.8-fold difference). The differentiation is most pronounced in the cetuximab-resistant DiFiG variant, where sapitinib IC50 = 8.29 nM versus lapatinib IC50 = 374.29 nM (45.1-fold difference), gefitinib IC50 = 113.74 nM (13.7-fold difference), afatinib IC50 = 61.00 nM (7.4-fold difference), and neratinib IC50 = 50.65 nM (6.1-fold difference). In the DiFi62 variant, sapitinib retained sub-nanomolar potency (IC50 < 1.00 nM), while lapatinib IC50 = 46.07 nM. These data demonstrate that sapitinib's equipotent pan-HER profile translates into quantitatively superior antiproliferative potency against EGFR-dependent colorectal cancer cells, including in the context of acquired resistance to anti-EGFR monoclonal antibody therapy [1].

CRC Resistance Models
Head-to-head
Sapitinib IC50 1.44 nM (DiFi) vs lapatinib 41.55 nM (29-fold); DiFiG resistant: 8.29 nM vs 374.29 nM (45-fold).
Potency differentiation may reflect the importance of equipotent HER3 blockade in cetuximab-resistant contexts.
Head-to-head proliferation assay data; Br J Cancer 2015.
colorectal cancer EGFR inhibitor resistance drug-resistant cell models DiFi cell line anti-EGFR TKI comparison

Antiproliferative Activity Across Diverse Breast Cancer Cell Lines

In a systematic head-to-head proliferation assay across seven breast cancer cell lines with distinct HER-family expression profiles, sapitinib demonstrated consistent antiproliferative activity across all genetic backgrounds, in contrast to the highly variable efficacy profile of narrow-spectrum comparators [1]. In the HER2-amplified BT474 line, sapitinib IC50 = 0.24 μM compared with gefitinib IC50 = 0.46 μM (sapitinib 1.9-fold more potent), while lapatinib (0.023 μM), afatinib (0.004 μM), and neratinib (0.003 μM) were more potent in this specific HER2-driven context. However, the differentiation in favor of sapitinib emerges in non-HER2-amplified lines: in MCF7 (ER+/HER2-), sapitinib IC50 = 6.73 μM compared with gefitinib IC50 > 10 μM (sapitinib active; gefitinib essentially inactive); in T47D (ER+/HER2-low), sapitinib IC50 = 1.91 μM compared with gefitinib IC50 = 8.82 μM (4.6-fold difference); in SKBr3 (HER2-amplified), sapitinib IC50 = 0.20 μM compared with gefitinib IC50 = 4.50 μM (22.5-fold difference). While irreversible pan-HER inhibitors afatinib and neratinib demonstrate higher potency in HER2-amplified models, sapitinib provides the most balanced antiproliferative profile across lines with varying HER-family expression and dependency—a property essential for studies in heterogeneous tumor populations or ligand-driven (rather than HER2-amplification-driven) signaling contexts [1].

Breast Cancer Line Panel
Head-to-head
Sapitinib IC50 0.20 µM (SKBr3) vs gefitinib 4.50 µM (22.5-fold); MCF7 sapitinib 6.73 µM vs gefitinib >10 µM.
Balanced antiproliferative profile across diverse genetic backgrounds supports heterogeneous tumor model studies.
Panel: BT474, MCF7, SKBr3, T47D, etc. (Sci Rep 2017).
breast cancer cell line panel HER-family TKI comparison BT474 MCF7 SKBr3 antiproliferative IC50

Kinome-Wide Selectivity Profiling

Sapitinib was profiled against a broad panel of 206 kinases and demonstrated >1,000-fold selectivity for the ErbB family (EGFR, HER2, HER3) over the vast majority of off-target kinases tested . Within the narrower set of kinases where any cross-reactivity was observed, sapitinib maintained >100-fold selectivity for ErbB family members over the most potently inhibited off-targets, MNK1 and Flt3 [1]. Translated to IC50 values, given that sapitinib's on-target IC50 for EGFR/HER2/HER3 is 3–4 nM, the >1,000-fold selectivity threshold implies off-target kinase IC50 values exceeding 3–4 μM for the majority of the 206-kinase panel, and IC50 values exceeding 300–400 nM for MNK1 and Flt3 specifically. This selectivity profile reduces the likelihood that experimental phenotypes attributed to ErbB pathway inhibition are confounded by concurrent inhibition of other kinase signaling networks. While head-to-head kinome profiling data for comparator ErbB inhibitors within the same 206-kinase panel are not available in the public domain to permit direct quantitative selectivity comparison, sapitinib's selectivity window exceeds typical thresholds required for chemical probe qualification in preclinical target validation studies .

Kinome Selectivity
Class-level
>1,000-fold selectivity over 206-kinase panel; >100-fold over MNK1/Flt3 (ErbB IC50 ~3–4 nM basis).
High kinome specificity may reduce off-target confounding in target validation experiments.
Comparator selectivity data in identical format not publicly available.
kinase selectivity profiling off-target kinase activity ErbB specificity MNK1 Flt3 kinome screening

Cytochrome P450 Inhibition Liability

Sapitinib exhibits no significant inhibition of the five major cytochrome P450 isoforms (CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4), with IC50 values exceeding 10 μM against all isoforms tested . This profile provides a >2,500-fold window between on-target ErbB kinase inhibition (IC50 ~3–4 nM) and CYP liability. In direct contrast, lapatinib is a documented mechanism-based inactivator of CYP3A4 with Ki = 1.709 μM and kinact = 0.0202 min−1, and gefitinib is a known CYP2D6 inhibitor [1]. The absence of CYP inhibition by sapitinib is particularly relevant for in vivo experimental designs requiring combination therapies, as many chemotherapeutic agents and supportive care medications (e.g., tamoxifen, paclitaxel, dexamethasone) are metabolized via CYP3A4 and CYP2D6 pathways. When inhibitors such as lapatinib that potently inactivate CYP3A4 are used in combination with these agents, unpredictable pharmacokinetic interactions confound pharmacodynamic interpretation and can produce spurious toxicity signals [1]. Sapitinib's clean CYP profile eliminates this confounder from in vivo polypharmacology experiments .

CYP Inhibition Profile
Reported
No significant inhibition of CYP1A2/2C9/2C19/2D6/3A4 (IC50 >10 µM). Lapatinib: CYP3A4 mechanism-based inactivator (Ki 1.709 µM).
Supports in vivo combination study designs by reducing pharmacokinetic interaction risk.
CYP3A4 inactivation by lapatinib may confound combination PK; source Barlaam 2013.
cytochrome P450 inhibition CYP3A4 drug-drug interaction TKI metabolism CYP liability screening

Efficacy in Tamoxifen-Resistant Breast Cancer Models

In MCF7 and T47D breast cancer cell models with acquired tamoxifen resistance (TamRes), sapitinib demonstrated reproducibly superior antiproliferative and pro-apoptotic activity compared with lapatinib when combined with endocrine therapy (tamoxifen, estrogen deprivation, or fulvestrant) [1]. In MCF7 TamRes cells, sapitinib combined with tamoxifen or estrogen deprivation inhibited cell growth more potently than lapatinib in the same combination; in T47D TamRes cells, sapitinib was superior to lapatinib across all endocrine therapy combinations tested [1]. At the signaling level, under both EGF- and heregulin-stimulated conditions, sapitinib (1 μM) more potently inhibited HER receptor phosphorylation and downstream pathway activation (Akt and ERK) than either lapatinib (1 μM) or gefitinib (1 μM) at equimolar concentrations [1]. Critically, sapitinib combined with fulvestrant significantly induced apoptosis in MCF7 TamRes cells to a greater extent than lapatinib plus fulvestrant, and in the T47D TamRes model sapitinib induced apoptosis in combination with all three endocrine treatments tested, whereas lapatinib induced apoptosis in only two of the three combinations [1]. In vivo, sapitinib combined with fulvestrant significantly delayed MCF7 TamRes xenograft growth, achieving the strongest tumor growth inhibition observed across all treatment groups, though frank tumor regression was not achieved [1]. The mechanistic basis for sapitinib's superiority is attributed to its equipotent HER3 inhibition, which more completely suppresses the heregulin-driven PI3K/Akt survival signaling that sustains tamoxifen-resistant growth in these models [1].

Endocrine Resistance
Head-to-head
Sapitinib + fulvestrant: broader apoptosis induction in T47D TamRes (3/3 endocrine combos vs lapatinib 2/3); significant MCF7 TamRes xenograft growth delay.
Equipotent HER3 inhibition may contribute to more complete suppression of heregulin-driven survival in tamoxifen-resistant models.
Data from Morrison et al. Breast Cancer Res Treat 2014; 1 µM in vitro, 100 mg/kg in vivo.
tamoxifen resistance endocrine resistance breast cancer HER signaling MCF7 TamRes T47D TamRes

Precision Application Scenarios


Pan-ErbB Pathway Interrogation in Ligand-Driven Tumor Models

In tumor models characterized by autocrine or paracrine ErbB ligand production—including heregulin-expressing breast cancers, EGF/amphiregulin-driven colorectal cancers, and ligand-dependent squamous cell carcinomas of the head and neck—sapitinib is the appropriate tool compound for comprehensive pathway blockade. The equipotent inhibition of EGFR (IC50 4 nM), HER2 (IC50 3 nM), and HER3 (IC50 4 nM) ensures that all three receptors contributing to the PI3K/Akt and MAPK signaling axes are simultaneously suppressed at concentrations achievable in cell culture and in vivo [1]. In contrast, gefitinib (EGFR-selective) or lapatinib (EGFR/HER2 dual) leave HER3-mediated PI3K/Akt survival signals intact, producing incomplete pathway inhibition that may underestimate the role of ErbB signaling in tumor maintenance. The DiFi colorectal cancer data directly validate this rationale: sapitinib's 29- to 45-fold superior potency over lapatinib in cetuximab-resistant variants demonstrates the functional consequence of equipotent HER3 blockade in a ligand-driven resistance model [2]. Investigators should employ sapitinib at concentrations between 10 nM and 1 μM for cellular assays, with the understanding that 10 nM achieves near-complete target engagement while 1 μM provides maximal pathway suppression without CYP-mediated off-target pharmacology [1].

Combination Studies with Endocrine Therapy in Tamoxifen-Resistant ER+ Breast Cancer

For experiments investigating the role of ErbB pathway activation in acquired endocrine resistance, sapitinib is the preferred ErbB inhibitor based on direct comparative data showing superiority over lapatinib in tamoxifen-resistant breast cancer models [3]. In MCF7 TamRes and T47D TamRes cells, sapitinib combined with tamoxifen or fulvestrant inhibited cell growth more potently than lapatinib-containing combinations and induced apoptosis across a broader range of endocrine therapy combinations. The critical mechanistic advantage stems from the upregulation of heregulin and HER3 in tamoxifen-resistant cells, which creates a HER3-dependent survival pathway that lapatinib—lacking meaningful HER3 activity—cannot effectively suppress [3]. For in vivo experimental designs, sapitinib administered at 100 mg/kg daily by oral gavage in combination with fulvestrant (100 μg weekly) produced the strongest tumor growth inhibition in MCF7 TamRes xenografts. Researchers should note that sapitinib does not induce frank tumor regression as monotherapy, and experimental designs should incorporate combination arms to fully evaluate the contribution of ErbB pathway blockade to overcoming endocrine resistance [3]. The absence of CYP inhibition by sapitinib is an additional practical advantage in these combination experiments, as it avoids pharmacokinetic interactions with tamoxifen (CYP2D6 and CYP3A4 substrate) or fulvestrant .

Kinase Selectivity-Controlled Target Validation Experiments

For chemical biology studies requiring unambiguous attribution of cellular phenotypes to ErbB family kinase inhibition, sapitinib's >1,000-fold selectivity over a 206-kinase panel provides the kinome-wide specificity necessary for robust target validation . The >100-fold selectivity margin over the nearest off-targets (MNK1 and Flt3) ensures that at standard experimental concentrations up to 1 μM—a concentration producing >99% target engagement at EGFR, HER2, and HER3 while remaining >250-fold below the IC50 for off-target kinase inhibition—the observed phenotypes can be confidently assigned to ErbB pathway blockade. This selectivity profile is particularly important for experiments employing unbiased phosphoproteomic or transcriptomic readouts, where off-target kinase inhibition by less selective ErbB inhibitors would generate spurious signaling perturbations. Researchers should use sapitinib concentrations consistent with target engagement pharmacology: 100 nM for sustained pan-ErbB inhibition in most cell types, or 10–30 nM for experiments requiring EGFR-activating-mutation-sensitive cell lines such as PC-9 (GI50 = 0.1 nM) . For definitive target validation studies, parallel experiments with structurally distinct ErbB inhibitors or complementation with kinase-dead allele expression are recommended to corroborate sapitinib-derived conclusions [1].

In Vivo Xenograft Efficacy Studies Across ErbB-Dependent Tumor Types

Sapitinib's preclinical pharmacokinetic profile—including oral bioavailability of 27% (rat), clearance of 16 mL/min/kg, and fraction unbound in rat plasma of 4.4%—provides a defined PK/PD framework for designing in vivo efficacy studies [2]. The compound has demonstrated antitumor activity across a broad xenograft panel including BT474c (breast), Calu-3 (NSCLC), LoVo (colorectal), FaDu (SCCHN), and PC-9 (NSCLC) models at oral doses ranging from 6.25 to 50 mg/kg [2]. In LoVo xenografts specifically, sapitinib produced a greater proapoptotic effect (measured by M30 cytokeratin 18 cleavage product induction) and more pronounced reduction of p-Akt, Ki67, and p-ERK pharmacodynamic biomarkers compared with gefitinib and lapatinib at equivalent dosing . The twice-daily oral dosing schedule identified in Phase I clinical trials informs preclinical dosing regimens, and the compound's clean CYP profile supports combination experiments without pharmacokinetic drug–drug interaction concerns . Researchers should incorporate ex vivo pharmacodynamic analyses of p-EGFR, p-HER2, p-HER3, p-Akt, and p-ERK in tumor tissue to confirm target engagement and pathway suppression at the selected dose level, leveraging the established biomarker panel characterized in Hickinson et al. [1].

Application
Selection Property
Validation Focus
Pan-ErbB pathway interrogation in ligand-driven tumor models
Triple-equipotent EGFR/HER2/HER3 blockade
HER3-mediated PI3K/Akt survival signaling context
Combination endocrine-resistance modeling
Equipotent HER3 inhibition plus endocrine combination
Heregulin-driven PI3K/Akt in tamoxifen-resistant cells
Kinase selectivity-controlled target validation
High kinome selectivity profile
Off-target kinase confound reduction in ErbB studies
In vivo xenograft model studies
Oral bioavailability and defined PK/PD profile
Target engagement biomarker confirmation (p-ErbB, p-Akt)
Quote Request

Request a Quote for Bis(fumaric acid); sapitinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.